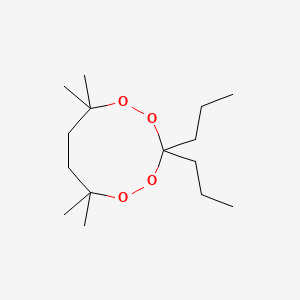
6,6,9,9-Tetramethyl-3,3-dipropyl-1,2,4,5-tetroxonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,9,9-Tetramethyl-3,3-dipropyl-1,2,4,5-tetroxonane is an organic compound with a unique structure characterized by multiple methyl and propyl groups attached to a tetroxonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,9,9-Tetramethyl-3,3-dipropyl-1,2,4,5-tetroxonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tetroxonane derivatives with methyl and propyl substituents in the presence of a catalyst. The reaction conditions often include specific temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and isolation of the final product to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
6,6,9,9-Tetramethyl-3,3-dipropyl-1,2,4,5-tetroxonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the methyl or propyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
6,6,9,9-Tetramethyl-3,3-dipropyl-1,2,4,5-tetroxonane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or its role as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,6,9,9-Tetramethyl-3,3-dipropyl-1,2,4,5-tetroxonane involves its interaction with molecular targets and pathways within a system. The specific pathways and targets depend on the context of its use, such as its role in a chemical reaction or its interaction with biological molecules. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,6,9,9-Tetramethyl-3,3-dipropyl-1,2,4,5-tetroxonane include:
- 3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane
- 1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-
Uniqueness
What sets this compound apart is its specific arrangement of methyl and propyl groups, which can influence its chemical reactivity and potential applications. This unique structure may offer advantages in certain reactions or applications compared to its similar counterparts.
Properties
CAS No. |
62331-28-6 |
|---|---|
Molecular Formula |
C15H30O4 |
Molecular Weight |
274.40 g/mol |
IUPAC Name |
6,6,9,9-tetramethyl-3,3-dipropyl-1,2,4,5-tetraoxonane |
InChI |
InChI=1S/C15H30O4/c1-7-9-15(10-8-2)18-16-13(3,4)11-12-14(5,6)17-19-15/h7-12H2,1-6H3 |
InChI Key |
NHCUJXMNFGRYFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OOC(CCC(OO1)(C)C)(C)C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















